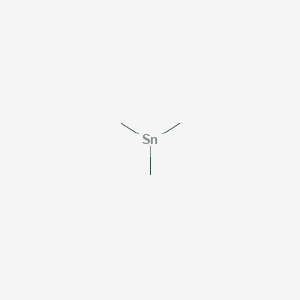

Trimethyltin

Description

Propriétés

Numéro CAS |

1631-73-8 |

|---|---|

Formule moléculaire |

C3H9Sn |

Poids moléculaire |

163.81 g/mol |

InChI |

InChI=1S/3CH3.Sn/h3*1H3; |

Clé InChI |

LYRCQNDYYRPFMF-UHFFFAOYSA-N |

SMILES |

C[Sn](C)C |

SMILES canonique |

C[Sn](C)C |

Autres numéros CAS |

1631-73-8 |

Synonymes |

trimethylstannane trimethyltin |

Origine du produit |

United States |

Foundational & Exploratory

Mechanism of Trimethyltin-Induced Neurotoxicity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Trimethyltin (TMT) is a potent organotin compound known for its profound and selective neurotoxicity, particularly targeting the limbic system, with the hippocampus being the most vulnerable region.[1][2] This selective action makes TMT an invaluable tool in experimental models to study the mechanisms of neurodegeneration, neuroinflammation, and associated cognitive decline, which share pathological features with conditions like Alzheimer's disease and temporal lobe epilepsy.[1][3] TMT-induced neurotoxicity is not a single event but a complex cascade involving multiple interconnected pathways. The primary mechanisms include the induction of neuronal apoptosis through excitotoxicity and caspase activation, a robust and temporally orchestrated neuroinflammatory response involving microglia and astrocytes, the generation of significant oxidative stress, and the disruption of synaptic integrity.[1][4] This technical guide provides an in-depth exploration of these core mechanisms, presents key quantitative findings in a structured format, details common experimental protocols, and visualizes the critical signaling pathways to offer a comprehensive resource for professionals in neuroscience and drug development.

Core Mechanisms of this compound Neurotoxicity

The pathophysiology of TMT intoxication is multifaceted, primarily revolving around three interconnected processes: direct neuronal cell death, a pronounced neuroinflammatory response, and overwhelming oxidative stress.

Neuronal Cell Death: A Multi-Pathway Process

TMT triggers neuronal death selectively in hippocampal regions, including the granular neurons of the dentate gyrus and the pyramidal cells of the Cornu Ammonis (CA1, CA3, and CA4 regions).[2][5][6] This cell death occurs through a combination of apoptosis and excitotoxicity.

-

Apoptotic Pathways: TMT is a potent inducer of apoptosis, or programmed cell death.[4][7] This process is executed by a family of cysteine proteases called caspases.[8]

-

Caspase Activation: Studies have shown that TMT activates both intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. The intrinsic pathway involves the activation of caspase-9, while the extrinsic pathway is initiated by caspase-8.[4][9] Both pathways converge on the executioner caspase, caspase-3, which cleaves key cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis.[9][10] In cortical neurons, TMT toxicity is initially mediated by the activation of the caspase-8/caspase-3 pathway.[9]

-

Mitochondrial Dysfunction: TMT exposure leads to the upregulation of pro-apoptotic proteins like Bax and the release of cytochrome c from mitochondria, which is a critical step for the activation of caspase-9.[4][11]

-

-

Excitotoxicity: There is evidence that excitotoxicity, a process where excessive stimulation by neurotransmitters like glutamate (B1630785) leads to neuronal damage, contributes to TMT's effects.[12][13]

-

Glutamate Receptor Involvement: TMT can induce the release of glutamate, leading to overactivation of its receptors, particularly NMDA and kainate receptors.[12][13] This leads to a massive influx of calcium, which can trigger downstream neurotoxic cascades.[2] The subsequent loss of NMDA and kainate receptors observed in later stages of TMT toxicity is likely a consequence of the death of neurons bearing these receptors.[14][15]

-

Neuroinflammation: The Glial Response

A prominent feature of TMT-induced brain damage is a powerful neuroinflammatory response characterized by the activation of glial cells.[1][2]

-

Microglial and Astrocyte Activation: TMT intoxication triggers the rapid activation of both microglia (the resident immune cells of the brain) and astrocytes.[2][16] This glial response is not uniform; studies show that microglial activation is an early event, often preceding significant neuronal death and subsequent astrogliosis (the activation and proliferation of astrocytes).[16][17]

-

Astrocyte-Mediated Microglial Activation: In vitro co-culture experiments suggest that astrocytes play a crucial role in initiating the inflammatory cascade by triggering microglial activation in response to TMT.[18][19]

-

Pro-inflammatory Signaling: Activated microglia and astrocytes release a host of pro-inflammatory mediators, including tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and nitric oxide (NO).[17][20] The production of these molecules is driven by the activation of key inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways (specifically p38 and JNK).[17][21] This sustained inflammatory environment contributes significantly to ongoing neuronal damage.[17]

Oxidative Stress

Oxidative stress is a key component linking TMT exposure to apoptosis and inflammation.[1][4]

-

ROS Generation: TMT directly induces the production of reactive oxygen species (ROS) in neuronal and glial cells.[4] In microglia, this process is mediated, at least in part, by the enzyme NADPH oxidase.[17]

-

Cellular Damage: The excess ROS leads to peroxidative damage to lipids, proteins, and DNA, disrupts energy metabolism, and overwhelms the cell's antioxidant defenses, ultimately contributing to apoptotic cell death.[22] Pharmacological inhibition of oxidative stress can prevent TMT-induced cell death, highlighting its critical role in the toxicity pathway.[4]

Disruption of Synaptic Plasticity and Function

The cognitive deficits, such as learning and memory impairment, seen after TMT exposure are a direct consequence of damage to the hippocampus and the disruption of synaptic function.[2][23]

-

Altered Synaptic Proteins: TMT-induced neurodegeneration affects the expression of key proteins involved in synaptic transmission and plasticity, such as synaptophysin.[24]

-

Neurotrophic Factor Imbalance: The toxin alters the delicate balance of neurotrophic factors. Brain-Derived Neurotrophic Factor (BDNF), a critical molecule for neuronal survival, synaptic plasticity, and memory, is significantly impacted by TMT-induced injury.[23][24][25] This disruption in neurotrophic support further exacerbates neuronal dysfunction and contributes to cognitive impairment.

Quantitative Data Summary

The following tables summarize key findings regarding the molecular and cellular changes observed following TMT administration.

Table 1: Key Molecular Events in TMT-Induced Neuronal Apoptosis

| Pathway Component | Observed Effect | Brain Region / Cell Type | Key References |

|---|---|---|---|

| Caspase-9 | Activation | PC12 Cells | [4] |

| Caspase-8 | Activation (initial event) | Primary Cortical Neurons | [9] |

| Caspase-3 | Activation / Cleavage | Primary Cortical Neurons, SH-SY5Y Cells | [9][26] |

| Bax | Upregulation | Hippocampal Cell Line (HT-22) | [11] |

| p38 MAPK | Activation (required for apoptosis) | PC12 Cells | [4] |

| NMDA/Kainate Receptors | Extensive loss of binding sites | Hippocampus (CA3, CA1) |[14][15] |

Table 2: Cellular and Molecular Markers of Neuroinflammation in TMT Models

| Marker | Cell Type | Observed Effect | Time Course | Key References |

|---|---|---|---|---|

| Microglial Activation | Microglia | Hypertrophy, phagocytic clusters | Appears at Day 2, peaks at Day 4-7 | [16] |

| Astrocyte Activation (Astrogliosis) | Astrocytes | Increased GFAP expression | Follows microglial activation | [2][16] |

| TNF-α | Microglia, Astrocytes | Increased production/expression | Early and sustained | [17][20] |

| IL-1β | Astrocytes | Increased expression | Late stage (Day 7+) | [20][27] |

| Nitric Oxide (NO) | Microglia | Increased production | - | [17] |

| NF-κB | Microglia, Astrocytes | Activation | - | [17][27] |

| NADPH Oxidase | Microglia | Mediates TMT-induced ROS | - |[17] |

Table 3: Effects of TMT on Synaptic Markers and Signaling Molecules

| Molecule | Effect | Brain Region | Key References |

|---|---|---|---|

| BDNF | Altered expression (impaired) | Hippocampus | [23][25] |

| Synaptophysin | Reduced expression | Prefrontal Cortex (following HI model) | [24] |

| Nerve Growth Factor (NGF) | Increased non-neuronal expression | Hippocampus | [28] |

| p-ERK | Altered signaling | Hippocampus |[25] |

Key Experimental Protocols

The following are generalized protocols for common methodologies used in the study of TMT neurotoxicity, based on standard practices cited in the literature.

Protocol 1: TMT Administration and Animal Model (Rat)

-

Animal Model: Adult male Wistar or Sprague-Dawley rats (250-300g) are commonly used. Animals should be housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

-

TMT Preparation: this compound chloride (TMT) is typically dissolved in sterile 0.9% saline to the desired concentration.

-

Administration: A single intraperitoneal (i.p.) injection is the most common route of administration. A widely used dosage to induce robust hippocampal neurodegeneration is 8.0 mg/kg body weight.[15][16][27]

-

Post-Injection Monitoring: Animals are closely monitored for the development of characteristic behavioral signs of TMT toxicity, which can include tremors, hyperactivity, aggression, and seizures.[2] These signs typically appear within a few days post-injection.

-

Experimental Timeline: Tissues are typically collected for analysis at various time points post-injection (e.g., 2, 4, 7, 14, or 21 days) to study the temporal progression of neurodegeneration and inflammation.[15][16]

Protocol 2: Immunohistochemistry for Glial Activation Markers (Iba-1/GFAP)

-

Tissue Preparation: At the designated endpoint, animals are deeply anesthetized and transcardially perfused with 0.9% saline followed by 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS). Brains are extracted, post-fixed in 4% PFA overnight, and then cryoprotected in a 30% sucrose (B13894) solution.

-

Sectioning: Brains are sectioned on a cryostat or vibratome at a thickness of 30-40 µm. Sections containing the hippocampus are collected in PBS.

-

Immunostaining:

-

Wash free-floating sections in PBS.

-

Perform antigen retrieval if necessary (e.g., citrate (B86180) buffer incubation at 80°C).

-

Block non-specific binding with a blocking solution (e.g., 5% normal goat serum, 0.3% Triton X-100 in PBS) for 1-2 hours at room temperature.

-

Incubate sections overnight at 4°C with primary antibodies diluted in blocking buffer.

-

Wash sections extensively in PBS.

-

Incubate with appropriate Alexa Fluor-conjugated secondary antibodies (e.g., Goat anti-Rabbit 488, Goat anti-Mouse 594) for 2 hours at room temperature, protected from light.

-

Wash sections in PBS.

-

-

Mounting and Imaging: Sections are mounted onto glass slides, air-dried, and coverslipped with a mounting medium containing DAPI for nuclear counterstaining. Images are captured using a confocal or fluorescence microscope.

Protocol 3: Western Blot Analysis for Apoptotic and Synaptic Proteins

-

Protein Extraction: The hippocampus is rapidly dissected from fresh, non-perfused brains on ice. Tissue is homogenized in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

-

Quantification: The total protein concentration of the lysate is determined using a BCA or Bradford protein assay.

-

SDS-PAGE: Equal amounts of protein (e.g., 20-40 µg) per sample are mixed with Laemmli sample buffer, boiled for 5 minutes, and loaded onto a 4-20% Tris-glycine polyacrylamide gel. Proteins are separated by size via electrophoresis.

-

Protein Transfer: Proteins are transferred from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (e.g., anti-cleaved Caspase-3, anti-Bax, anti-BDNF, anti-Synaptophysin) diluted in blocking buffer, typically overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged on a digital imaging system or X-ray film. Band intensities are quantified using densitometry software and normalized to a loading control like β-actin or GAPDH.

Visualized Signaling and Experimental Workflows

The following diagrams were generated using Graphviz (DOT language) to illustrate the key pathological cascades and experimental designs discussed.

References

- 1. This compound-induced hippocampal neurodegeneration: A mechanism-based review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound-induced hippocampal degeneration as a tool to investigate neurodegenerative processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Multi-Omics Analysis of Hippocampus in Rats Administered this compound Chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The neurotoxicant this compound induces apoptosis via caspase activation, p38 protein kinase, and oxidative stress in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacological Modulation of Excitotoxicity through the Combined Use of NMDA Receptor Inhibition and Group III mGlu Activation Reduces TMT-Induced Neurodegeneration in the Rat Hippocampus [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound-evoked neuronal apoptosis and glia response in mixed cultures of rat hippocampal dentate gyrus: a new model for the study of the cell type-specific influence of neurotoxins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Role of caspases in neuronal damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound initially activates the caspase 8/caspase 3 pathway for damaging the primary cultured cortical neurons derived from embryonic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. This compound-induced apoptosis is associated with upregulation of inducible nitric oxide synthase and Bax in a hippocampal cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. "this compound-induced neurotoxicity: In vitro and in vivo mechanistic s" by Michael David Kane [docs.lib.purdue.edu]

- 13. Inhibitors of Lipoxygenase and Cyclooxygenase-2 Attenuate this compound-Induced Neurotoxicity through Regulating Oxidative Stress and Pro-Inflammatory Cytokines in Human Neuroblastoma SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound-induced loss of NMDA and kainate receptors in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Spatiotemporal changes in hippocampal NMDA receptor binding as a consequence of this compound neurotoxicity in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Differential activation of microglia and astrocytes following trimethyl tin-induced neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. This compound-Induced Microglial Activation via NADPH Oxidase and MAPKs Pathway in BV-2 Microglial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Microglia is activated by astrocytes in this compound intoxication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. The organotin compounds this compound (TMT) and triethyltin (TET) but not tributyltin (TBT) induce activation of microglia co-cultivated with astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. tandfonline.com [tandfonline.com]

- 21. Recent studies on the this compound actions in central nervous systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. The main mechanisms of this compound chloride-induced neurotoxicity: Energy metabolism disorder and peroxidation damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Pentoxifylline Protects Against Hippocampal Damage and Memory Impairment Induced by this compound - Iranian Journal of Toxicology [ijt.arakmu.ac.ir]

- 24. Expression of synaptophysin and BDNF in the medial prefrontal cortex following early life stress and neonatal hypoxia-ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

- 26. Inhibitors of Lipoxygenase and Cyclooxygenase-2 Attenuate this compound-Induced Neurotoxicity through Regulating Oxidative Stress and Pro-Inflammatory Cytokines in Human Neuroblastoma SH-SY5Y Cells - ProQuest [proquest.com]

- 27. Microglial- and Astrocyte-Specific Expression of Purinergic Signaling Components and Inflammatory Mediators in the Rat Hippocampus During this compound-Induced Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 28. This compound-induced plastic neuronal changes in rat hippocampus are accompanied by astrocytic trophic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Core Physicochemical Properties of Trimethyltin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethyltin (TMT) refers to a class of organotin compounds with the formula (CH₃)₃Sn-X, where X can be a variety of anionic ligands. The most common and well-studied of these is this compound chloride ((CH₃)₃SnCl), a white, crystalline solid with a characteristic unpleasant odor.[1] this compound compounds are potent neurotoxins and have been utilized as model compounds in neurotoxicity research.[2] This guide provides a comprehensive overview of the fundamental physicochemical properties of this compound, with a focus on this compound chloride and its hydrolysis product, this compound hydroxide (B78521). It includes detailed experimental protocols for the determination of these properties and visual representations of key synthesis and toxicological pathways.

Physicochemical Properties

The core physicochemical properties of this compound chloride and this compound hydroxide are summarized in the tables below for easy comparison. These properties are crucial for understanding the environmental fate, transport, and toxicological profile of these compounds.

Table 1: Physicochemical Properties of this compound Chloride

| Property | Value | Reference(s) |

| IUPAC Name | Chlorotrimethylstannane | [3] |

| CAS Number | 1066-45-1 | [3] |

| Molecular Formula | C₃H₉ClSn | [3] |

| Molecular Weight | 199.27 g/mol | [3] |

| Appearance | White crystalline solid | [4] |

| Melting Point | 37-39 °C | [4] |

| Boiling Point | 148-150 °C | |

| Density | 1.57 g/cm³ (at 20°C) | |

| Vapor Pressure | 2.3 mmHg (at 25°C) | |

| Water Solubility | Soluble | [4] |

| Octanol-Water Partition Coefficient (log Kow) | 1.25 (estimated) | |

| Flash Point | 97 °C | [4] |

| Stability | Moisture sensitive; susceptible to hydrolysis | [4] |

Table 2: Physicochemical Properties of this compound Hydroxide

| Property | Value | Reference(s) |

| IUPAC Name | Hydroxy(trimethyl)stannane | |

| CAS Number | 56-24-6 | |

| Molecular Formula | C₃H₁₀OSn | |

| Molecular Weight | 180.82 g/mol | |

| Appearance | White solid powder | |

| Melting Point | 118 °C (decomposes) | |

| Boiling Point | Sublimes at 80 °C | |

| Water Solubility | Soluble | |

| Stability | Air-stable in solid state |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are outlined below. These protocols are based on standard laboratory techniques and OECD guidelines.

Synthesis of this compound Compounds

a) Synthesis of this compound Chloride:

A common laboratory-scale synthesis of this compound chloride involves the redistribution reaction between tetramethyltin (B1198279) and tin(IV) chloride.

-

Reaction: 3 (CH₃)₄Sn + SnCl₄ → 4 (CH₃)₃SnCl

-

Procedure:

-

In a fume hood, combine tetramethyltin and tin(IV) chloride in a 3:1 molar ratio in a round-bottom flask equipped with a reflux condenser.

-

Heat the reaction mixture under reflux. The reaction is typically performed without a solvent.

-

Monitor the reaction progress using a suitable analytical technique (e.g., ¹H NMR spectroscopy).

-

Upon completion, the product, this compound chloride, can be purified by distillation.

-

b) Synthesis of this compound Hydroxide:

This compound hydroxide can be synthesized via the hydrolysis of this compound chloride.[4]

-

Reaction: (CH₃)₃SnCl + NaOH → (CH₃)₃SnOH + NaCl

-

Procedure:

-

Dissolve this compound chloride in a suitable solvent, such as methanol.

-

Slowly add a stoichiometric amount of an aqueous sodium hydroxide solution with stirring.

-

Continue stirring at room temperature for a specified period (e.g., 1 hour).

-

The product, this compound hydroxide, will precipitate out of the solution.

-

Collect the solid by filtration, wash with water to remove any unreacted starting materials and sodium chloride, and dry under vacuum.

-

Determination of Melting Point

The melting point of this compound chloride can be determined using the capillary method with a melting point apparatus.[3][5]

-

Apparatus: Melting point apparatus, capillary tubes (sealed at one end), thermometer.

-

Procedure:

-

Finely powder a small sample of dry this compound chloride.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature about 10-15°C below the expected melting point (approximately 37-39°C).

-

Then, decrease the heating rate to 1-2°C per minute.

-

Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid particle disappears (completion of melting). The melting point is reported as this range.

-

Determination of Boiling Point

The boiling point of liquid organotin compounds can be determined using a micro-boiling point method. As this compound chloride is a solid at room temperature, this method would be applicable after it has been melted.

-

Apparatus: Thiele tube or similar heating bath, small test tube, capillary tube (sealed at one end), thermometer.

-

Procedure:

-

Place a small amount of the liquid sample into a small test tube.

-

Invert a capillary tube (sealed end up) and place it into the test tube with the sample.

-

Attach the test tube to a thermometer and immerse it in a heating bath (e.g., a Thiele tube filled with mineral oil).

-

Heat the bath slowly and uniformly.

-

Observe the capillary tube. As the liquid heats, a stream of bubbles will emerge from the open end of the capillary.

-

When a continuous and rapid stream of bubbles is observed, stop heating.

-

As the liquid cools, the bubbling will slow down and stop. The temperature at which the liquid just begins to enter the capillary tube is the boiling point.

-

Determination of Density

For solid compounds like this compound chloride, the density can be determined by the displacement method.[6]

-

Apparatus: Analytical balance, graduated cylinder or pycnometer, a liquid in which the solid is insoluble (e.g., a hydrocarbon solvent).

-

Procedure:

-

Weigh a known mass of the solid this compound chloride sample using an analytical balance.

-

Partially fill a graduated cylinder with the chosen liquid and record the initial volume (V₁).

-

Carefully add the weighed solid to the graduated cylinder, ensuring it is fully submerged and no air bubbles are trapped.

-

Record the final volume (V₂) of the liquid and solid combined.

-

The volume of the solid is the difference between the final and initial volumes (V = V₂ - V₁).

-

Calculate the density using the formula: Density = mass / volume.

-

Determination of Water Solubility (OECD Guideline 105)

The flask method, as described in OECD Guideline 105, is suitable for substances with a solubility greater than 10⁻² g/L, which is appropriate for this compound chloride.[7][8][9]

-

Principle: An excess of the test substance is equilibrated with water at a constant temperature, and the concentration of the substance in the aqueous phase is determined.

-

Procedure:

-

Add an excess amount of this compound chloride to a known volume of distilled water in a flask.

-

Agitate the mixture at a constant temperature (e.g., 20°C) for a sufficient period to reach equilibrium (e.g., 24-48 hours).

-

After equilibration, allow the mixture to stand to let undissolved material settle.

-

Separate the aqueous phase from the solid phase, for example, by centrifugation and filtration through a membrane filter that does not adsorb the substance.

-

Determine the concentration of this compound in the clear aqueous solution using a suitable analytical method, such as gas chromatography-mass spectrometry (GC-MS) or atomic absorption spectroscopy (AAS).[10][11]

-

The determined concentration represents the water solubility of the substance at that temperature.

-

Determination of Octanol-Water Partition Coefficient (log Kow) (OECD Guideline 107)

The shake-flask method, outlined in OECD Guideline 107, is a common method for determining the octanol-water partition coefficient for compounds with a log Kow in the range of -2 to 4.[12][13]

-

Principle: The test substance is dissolved in a two-phase system of n-octanol and water, and the equilibrium concentrations in both phases are measured.

-

Procedure:

-

Prepare a stock solution of this compound chloride in n-octanol.

-

In a separatory funnel, combine a known volume of n-octanol (pre-saturated with water) and a known volume of water (pre-saturated with n-octanol).

-

Add a small volume of the stock solution to the funnel.

-

Shake the funnel vigorously for a set period to allow for partitioning between the two phases, and then allow the layers to separate.

-

Carefully separate the n-octanol and water layers.

-

Determine the concentration of this compound chloride in each phase using a suitable analytical method (e.g., GC-MS).

-

The partition coefficient (Kow) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

The logarithm of this value (log Kow) is reported.

-

Neurotoxic Signaling Pathways of this compound

This compound is a well-established neurotoxicant that induces neuronal cell death, particularly in the hippocampus. Its mechanism of toxicity involves the activation of inflammatory and oxidative stress pathways in glial cells, as well as direct effects on neuronal energy metabolism.

The diagram above illustrates two key pathways of this compound neurotoxicity. In microglia, this compound activates NADPH oxidase, leading to the generation of reactive oxygen species (ROS). This oxidative stress, in turn, activates mitogen-activated protein kinases (MAPKs) such as p38 and JNK, which then leads to the activation of the transcription factor NF-κB. Activated NF-κB promotes the expression of pro-inflammatory mediators like nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α), contributing to neuronal damage.

In neurons, this compound can disrupt energy metabolism by down-regulating the expression of phosphorylated AMP-activated protein kinase (p-AMPK) and peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α). This inhibition of energy metabolism, coupled with direct peroxidative damage, ultimately leads to neuronal cell death.

Conclusion

This technical guide has provided a detailed overview of the core physicochemical properties of this compound, with a focus on this compound chloride. The summarized data and detailed experimental protocols offer valuable resources for researchers and professionals working with this class of compounds. The visualization of the synthesis and neurotoxic pathways provides a clear and concise understanding of the chemical and biological behavior of this compound. A thorough understanding of these fundamental properties is essential for the safe handling, risk assessment, and development of potential therapeutic interventions related to organotin compounds.

References

- 1. OECD 107, OECD 117 and OECD 123 - Phytosafe [phytosafe.com]

- 2. This compound chloride | C3H9ClSn | CID 14016 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound CHLORIDE CAS#: 1066-45-1 [m.chemicalbook.com]

- 4. This compound chloride | Me3SnCl | (CH3)3SnCl – Ereztech [ereztech.com]

- 5. tiu.edu.iq [tiu.edu.iq]

- 6. oecd.org [oecd.org]

- 7. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

- 8. oecd.org [oecd.org]

- 9. ANALYTICAL METHODS - Toxicological Profile for Tin and Tin Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. analchemres.org [analchemres.org]

- 11. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 12. oecd.org [oecd.org]

- 13. Partition coefficient: Shake bottle method according to OECD 107 - Analytice [analytice.com]

The Neurotoxicology of Trimethyltin: An In-depth Guide to Early Research

An Examination of the Foundational Studies on Trimethyltin-Induced Neurodegeneration for Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the early scientific investigations into the neurotoxic effects of this compound (TMT), with a primary focus on research conducted before the year 2000. TMT, a potent organotin compound, emerged as a significant tool in neuroscience research due to its remarkable ability to induce selective and delayed neuronal death, particularly within the limbic system. This document synthesizes key findings on its mechanism of action as understood in the early years, presents quantitative data from seminal studies in a structured format, details the experimental protocols used, and visualizes the conceptual pathways and workflows of the time.

Early Hypotheses on the Mechanism of Neurotoxicity

Early research into how this compound damages the brain centered on its profound and selective impact on the hippocampus and other limbic structures.[1] While the precise molecular pathways were not fully elucidated, initial hypotheses proposed a cascade of events leading to neuronal death. The leading theories suggested that TMT disrupts the delicate balance between neuronal excitation and inhibition.[2] This imbalance was thought to be a primary driver of the observed neurodegeneration, a concept that laid the groundwork for later investigations into excitotoxicity.

Another key observation from early ultrastructural studies was the alteration of subcellular components. Researchers noted that the first signs of cellular injury involved the accumulation of dense-cored vesicles and tubules related to the Golgi-associated endoplasmic reticulum (GERL), suggesting a disruption in cellular processing and autophagy as a critical early event in the pathogenic process. Alterations in mitochondria were not identified as primary triggers in the very first stages of injury.

Furthermore, studies on synaptosomes indicated that TMT could inhibit the uptake of key neurotransmitters, including GABA, norepinephrine, and serotonin.[3] This interference with neurotransmitter reuptake was proposed to alter synaptic concentrations, contributing to the overall neurochemical imbalance and functional deficits observed in TMT-intoxicated animals.[3][4]

// Nodes TMT [label="this compound (TMT)\nExposure", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Neurotransmitter [label="Inhibition of Neurotransmitter\nUptake (GABA, Serotonin)", fillcolor="#FBBC05", fontcolor="#202124"]; Imbalance [label="Neuronal Excitation/\nInhibition Imbalance", fillcolor="#FBBC05", fontcolor="#202124"]; GERL [label="Disruption of Golgi-Endoplasmic\nReticulum System (GERL)", fillcolor="#FBBC05", fontcolor="#202124"]; Pathology [label="Early Cellular Pathology\n(Loss of Nissl Substance,\nChromatin Clumping)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Death [label="Selective Neuronal Death\n(Hippocampus, Pyriform Cortex)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges TMT -> {Neurotransmitter, GERL} [penwidth=2]; Neurotransmitter -> Imbalance [penwidth=2]; Imbalance -> Pathology [penwidth=2]; GERL -> Pathology [penwidth=2]; Pathology -> Death [penwidth=2]; }

Caption: Early hypothesized mechanism of TMT neurotoxicity.

Quantitative Data from Foundational Studies

The following tables summarize key quantitative findings from seminal early studies on TMT neurotoxicity. These data provided the initial framework for understanding the dose-response relationship, target regions, and neurochemical impact of the compound.

Table 1: Acute Toxicity and Brain Concentration

| Parameter | Species | Administration Route | Value | Source |

| LD₅₀ | Rat | Oral (Gavage) | 12.6 mg/kg | Brown et al., 1979[1] |

| Brain Concentration | Rat | Oral (Gavage) | ~1.4 µg/g (wet weight) | Brown et al., 1979[1] |

| Comment | Associated with neuronal alterations after a single 10 mg/kg dose or two 4 mg/kg doses. |

Table 2: Neurochemical Alterations

| Neurotransmitter | Brain Region | Effect | Dose / Species | Source |

| GABA | Hippocampus | Decreased Concentration | 1 mg/kg (i.p.) / Rat | Mailman et al., 1984[4] |

| Dopamine | Striatum | Decreased Concentration | 1 mg/kg (i.p.) / Rat | Mailman et al., 1984[4] |

| Serotonin | Striatum, N. Accumbens | Decreased Concentration | 3 mg/kg (oral) / Rat | DeHaven et al., 1984[5] |

| 5-HIAA (Serotonin Metabolite) | Hippocampus, Striatum | Increased Concentration | 3-7 mg/kg (oral) / Rat | DeHaven et al., 1984[5] |

| GABA Uptake (IC₅₀) | Forebrain Synaptosomes | Inhibition | 75 µM / Mouse | Doctor et al., 1982[3] |

| Serotonin Uptake (IC₅₀) | Forebrain Synaptosomes | Inhibition | 24 µM / Mouse | Doctor et al., 1982[3] |

Table 3: Quantitative Neuropathology

| Brain Region | Pathological Finding | Time Post-Dose | Dose / Species | Source |

| Hippocampus (Dorsal CA4) | Most susceptible to cell loss | 14-28 days | 3 mg/kg (3 days) / Rat | Bressler et al., 1996[6] |

| Hippocampus (Dorsal CA1) | Significant cell loss | 14-28 days | 3 mg/kg (3 days) / Rat | Bressler et al., 1996[6] |

| Hippocampus (Overall) | Volume decrease | 4 days | 3 mg/kg (3 days) / Rat | Bressler et al., 1996[6] |

Key Experimental Protocols

The methodologies employed in early TMT research were foundational. The following protocols are synthesized from the descriptions provided in key publications, primarily the work of Brown et al. (1979), to provide a detailed view of how these experiments were conducted.

Animal Model and TMT Administration

This protocol outlines the in vivo administration of TMT to rats to induce the characteristic neurotoxic lesion.

-

Animal Model :

-

Species: Rat (e.g., Alderley Park strain, Wistar).

-

Housing: Housed under standard laboratory conditions with controlled temperature and light-dark cycles.

-

Diet: Provided with standard laboratory chow and water ad libitum.

-

-

Preparation of TMT Solution :

-

Compound: this compound chloride ((CH₃)₃SnCl).

-

Vehicle: Dissolved in water or isotonic saline.

-

Concentration: Prepared to achieve the desired dosage in a volume suitable for administration (e.g., 1-2 ml/kg).

-

-

Administration Protocol (Oral Gavage) :

-

Dosage: A single dose of 10 mg/kg or repeated weekly doses of 4 mg/kg were commonly used to study acute and cumulative effects, respectively.[1]

-

Procedure:

-

The rat is gently but firmly restrained.

-

A gavage needle of appropriate size (e.g., 16-18 gauge for adult rats) is attached to a syringe containing the TMT solution.

-

The needle is carefully inserted into the mouth and passed down the esophagus into the stomach.

-

The TMT solution is slowly administered.

-

The needle is withdrawn, and the animal is returned to its cage and monitored for signs of toxicity.

-

-

// Nodes Start [label="Start: Select Animal Model\n(e.g., Adult Male Rat)", fillcolor="#F1F3F4", fontcolor="#202124"]; Prepare [label="Prepare TMT Solution\nin Vehicle (e.g., Water)", fillcolor="#F1F3F4", fontcolor="#202124"]; Administer [label="Administer TMT via\nOral Gavage\n(e.g., 10 mg/kg)", fillcolor="#FBBC05", fontcolor="#202124"]; Observe [label="Observe for Clinical Signs\n(Tremors, Hyperactivity,\nConvulsions)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sacrifice [label="Sacrifice at Predetermined\nTime Points (e.g., 2-70 days)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Perfusion [label="Perform Cardiac Perfusion\nwith Saline, then Formalin", fillcolor="#F1F3F4", fontcolor="#202124"]; Dissect [label="Dissect and Post-fix Brain\nTissue in Formalin", fillcolor="#F1F3F4", fontcolor="#202124"]; Process [label="Process for Histology:\nDehydrate, Clear, Embed\nin Paraffin (B1166041) Wax", fillcolor="#F1F3F4", fontcolor="#202124"]; Section [label="Section Brain Tissue\n(e.g., 5-10 µm)", fillcolor="#F1F3F4", fontcolor="#202124"]; Stain [label="Stain Sections\n(e.g., Nissl Stain)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analyze [label="Microscopic Analysis:\nIdentify and Quantify\nNeuronal Damage", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End: Data Interpretation", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Prepare [penwidth=2]; Prepare -> Administer [penwidth=2]; Administer -> Observe [penwidth=2]; Observe -> Sacrifice [penwidth=2]; Sacrifice -> Perfusion [penwidth=2]; Perfusion -> Dissect [penwidth=2]; Dissect -> Process [penwidth=2]; Process -> Section [penwidth=2]; Section -> Stain [penwidth=2]; Stain -> Analyze [penwidth=2]; Analyze -> End [penwidth=2]; }

Caption: Experimental workflow for TMT-induced neurotoxicity studies.

Histopathological Analysis

The primary method for visualizing neuronal damage in early studies was light microscopy using classic staining techniques, particularly Nissl staining, which reveals neuronal cell bodies.

-

Tissue Preparation :

-

At the designated experimental endpoint, animals were deeply anesthetized.

-

Transcardial perfusion was performed, first with isotonic saline to clear the blood, followed by a fixative solution (e.g., 10% formalin in saline).

-

Brains were carefully removed and stored in the same fixative solution for several days (post-fixation).

-

-

Paraffin Embedding and Sectioning :

-

Fixed brain tissue was dehydrated through a graded series of ethanol (B145695) solutions (e.g., 70%, 95%, 100%).

-

The tissue was then cleared using an agent like xylene.

-

The cleared tissue was infiltrated with and embedded in molten paraffin wax.

-

The resulting paraffin blocks were sectioned on a microtome at a thickness of 5-10 µm.

-

-

Nissl Staining Protocol (e.g., with Cresyl Violet) :

-

Sections were mounted on glass slides.

-

The paraffin was removed with xylene, and the sections were rehydrated through a descending series of ethanol solutions to water.

-

Slides were immersed in a 0.1% Cresyl Violet solution for approximately 5-10 minutes.

-

Sections were then differentiated in 95% ethanol, a step that selectively removes the stain from non-neuronal elements and the neuronal cytoplasm, leaving the Nissl bodies (rough endoplasmic reticulum) and nucleus stained. The differentiation was monitored microscopically until the desired contrast was achieved.

-

Finally, the sections were dehydrated again, cleared in xylene, and coverslipped for microscopic examination.

-

-

Microscopic Examination :

-

Stained sections were examined under a light microscope.

-

Key pathological changes noted in early TMT studies included the loss or dispersal of Nissl substance, clumping of nuclear chromatin, and subsequent shrinkage and fragmentation of the nucleus within an eosinophilic cytoplasm.[1] These changes were quantified by cell counting in specific brain regions like the hippocampal subfields.

-

Conclusion

The foundational research on this compound conducted in the late 20th century was instrumental in establishing it as a critical tool for modeling neurodegenerative diseases. These early studies meticulously characterized the behavioral, neurochemical, and histopathological consequences of TMT exposure in animal models. They identified the limbic system, particularly the hippocampus, as the primary target and provided the first quantitative measures of its toxicity. The hypotheses formulated during this era, focusing on excitotoxicity and neurotransmitter system disruption, paved the way for decades of subsequent research that has continued to unravel the complex molecular mechanisms underlying selective neuronal vulnerability. The protocols and findings detailed in this guide remain a cornerstone of neurotoxicology and continue to inform contemporary studies in the field.

References

- 1. researchgate.net [researchgate.net]

- 2. A high performance liquid chromatography tandem mass spectrometry protocol for detection of neurotransmitters in the rat brain tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The behavioral and neuropathologic sequelae of intoxication by this compound compounds in the rat - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Time course of the effects of this compound on limbic evoked potentials and distribution of tin in blood and brain in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Organotin Compounds Toxicity: Focus on Kidney [frontiersin.org]

- 6. Physiological methods for assessment of this compound exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

Trimethyltin Chloride (CAS No. 1066-45-1): A Comprehensive Technical Guide for Researchers

An In-depth Examination of the Chemical Properties, Toxicological Profile, and Experimental Applications of a Potent Neurotoxicant.

This technical guide provides a detailed overview of trimethyltin chloride (TMT), an organotin compound with significant applications in chemical synthesis and as a tool in neurotoxicity research. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on its chemical characteristics, established experimental protocols, and the molecular mechanisms underlying its biological effects.

Core Chemical and Physical Properties

This compound chloride, with the chemical formula (CH₃)₃SnCl, is a white crystalline solid.[1][2] It is recognized for its malodorous quality and high toxicity.[1] Due to its sensitivity to moisture, it should be handled and stored in a dry environment.[3] This compound is soluble in organic solvents such as chloroform (B151607) and tetrahydrofuran, and also soluble in water.[4][5][6][7][8]

Table 1: Physicochemical Properties of this compound Chloride

| Property | Value | References |

| CAS Number | 1066-45-1 | [3] |

| Molecular Formula | C₃H₉ClSn | [3] |

| Molecular Weight | 199.27 g/mol | [3][4] |

| Appearance | White crystalline solid | [1][3] |

| Melting Point | 37-40 °C | [1][3][5] |

| Boiling Point | 148-156 °C | [1][3][4][9] |

| Density | 0.988 - 1.645 g/mL (at 25-40 °C) | [5][9][10] |

| Flash Point | 97 °C (206.6 °F) | [2][11] |

| Solubility | Soluble in water, chloroform, and other organic solvents. | [4][5][6] |

| IUPAC Name | chloro(trimethyl)stannane | [4] |

| InChI | InChI=1S/3CH3.ClH.Sn/h3*1H3;1H;/q;;;;+1/p-1 | [1][4] |

| SMILES | C--INVALID-LINK--(C)Cl | [4] |

Applications in Scientific Research

This compound chloride is a versatile reagent in organic and organometallic synthesis, primarily utilized as a source of the trimethylstannyl group for the synthesis of various organostannanes.[3][12][13] These compounds are key intermediates in palladium-catalyzed Stille coupling reactions, a fundamental method for forming carbon-carbon bonds.[12]

Beyond its synthetic utility, TMT is extensively used as a model neurotoxicant to induce selective neuronal degeneration, particularly in the hippocampus.[14][15][16] This property makes it an invaluable tool for creating animal models of neurodegenerative diseases, such as Alzheimer's disease, to study disease mechanisms and evaluate potential therapeutic agents.[5][14][17]

Toxicological Profile and Safety

This compound chloride is a highly toxic compound and is classified as a dangerous good for transport.[3][18][19] Acute exposure can cause severe irritation to the skin, eyes, and respiratory tract.[11][20] Systemic effects of high exposure can include headache, dizziness, memory defects, confusion, seizures, and even death.[20][21][22] It is considered a potent neurotoxin that primarily damages the limbic system of the central nervous system.[15][23]

Table 2: Acute Toxicity Data for this compound Chloride

| Test | Species | Route | Value | References |

| LD50 | Rat | Oral | ~12 mg/kg | [2] |

| LD50 | Rat | Intraperitoneal | 7.45 mg/kg | [2] |

| LD50 | Mouse | Intravenous | >1.8 mg/kg | [2] |

Due to its high toxicity, stringent safety precautions are necessary when handling this compound. Work should be conducted in a well-ventilated chemical fume hood, and appropriate personal protective equipment, including gloves, eye protection, and respiratory protection, must be worn.[3][11][19]

Experimental Protocols

This compound chloride is a cornerstone in neurotoxicity and neurodegeneration studies. Below are summaries of established experimental protocols using various model systems.

In Vitro Neurotoxicity Studies

-

Cell Culture and Treatment: Human neuroblastoma SH-SY5Y cells or grass carp (B13450389) liver (CIK) cells are cultured under standard conditions.[11] Cells are then treated with varying concentrations of this compound chloride (e.g., 2.5, 5, 10 µM) for a specified duration, typically 24 hours.[11][16]

-

Assessment of Cytotoxicity and Oxidative Stress: Cell viability can be assessed using MTT or LDH assays.[13] Oxidative stress is quantified by measuring levels of reactive oxygen species (ROS), malondialdehyde (MDA), and the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and catalase (CAT).[11]

-

Analysis of Apoptosis and Gene/Protein Expression: Apoptosis can be detected by TUNEL staining or flow cytometry. The expression of key proteins involved in apoptosis (e.g., Caspases, Bax, Bcl-2) and signaling pathways (e.g., NF-κB, MAPKs) is analyzed by Western blotting and quantitative real-time PCR (qRT-PCR).[11][13]

In Vivo Neurodegeneration Models

-

Rodent Models:

-

Rat Model: A single intraperitoneal (i.p.) injection of this compound chloride at a dose of 8 mg/kg is commonly used to induce neurodegeneration in adult male Wistar rats.[1] Behavioral changes, brain atrophy, and alterations in brain metabolite levels can be assessed using magnetic resonance imaging (MRI) and spectroscopy (MRS).[1]

-

Mouse Model: A single i.p. injection of 2.6 mg/kg TMT in male ICR mice is used to induce neurodegeneration. Cognitive function is evaluated through behavioral tests like the Morris water maze. Histological analysis of the hippocampus is performed to assess neuronal loss, and biochemical assays are used to measure oxidative stress markers and enzyme activities.

-

-

Zebrafish Model:

-

Embryo Exposure: Zebrafish embryos are exposed to this compound chloride in their aqueous environment at concentrations ranging from 0 to 10 µM, typically from 48 to 72 hours post-fertilization (hpf).[3][4]

-

Endpoint Analysis: Developmental toxicity is assessed by observing morphological malformations.[3][4] Neurobehavioral effects are evaluated by monitoring tail flexion frequency and touch response.[3][4] Apoptosis in specific regions, such as the tail and retina, can be visualized using acridine (B1665455) orange staining or TUNEL assays.[3][6]

-

Molecular Mechanisms of Toxicity: Signaling Pathways

The neurotoxicity of this compound chloride is attributed to its ability to induce oxidative stress and apoptosis through the modulation of key cellular signaling pathways.

TMT-Induced Apoptosis via NF-κB and MAPK Signaling

This compound chloride exposure in neuronal cells leads to the activation of both the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. This initiates a complex interplay that ultimately determines the cell's fate. TMT induces the production of Reactive Oxygen Species (ROS), which acts as a key upstream event.[8][21]

Experimental Workflow for Investigating TMT Neurotoxicity

The following diagram outlines a typical experimental workflow for studying the neurotoxic effects of this compound chloride in an in vitro cell culture model.

Analytical Methods for Quantification

Accurate quantification of this compound chloride in environmental and biological samples is crucial for exposure assessment. The preferred method involves gas chromatography (GC) due to its high resolution and detector versatility.[12]

Table 3: Analytical Methods for this compound Chloride

| Step | Description | References |

| Extraction | Extraction from the sample matrix using organic solvents, ion exchange resins, or solid-phase adsorption. | [12] |

| Derivatization | Conversion to a more volatile and thermally stable form, often through ethylation with sodium tetraethylborate or hydride generation with sodium borohydride. | [12] |

| Separation | Gas Chromatography (GC) is the most common separation technique. | [12] |

| Detection and Quantification | Detection can be achieved using a flame photometric detector (FPD), atomic absorption spectroscopy (AAS), or mass spectrometry (MS). | [12] |

NIOSH has established specific methods, such as Method 5526, for the air monitoring of methyltin chlorides, including this compound chloride.[12][15]

This technical guide provides a comprehensive starting point for researchers working with this compound chloride. Its potent and selective neurotoxicity, combined with its utility in chemical synthesis, ensures its continued relevance in both chemistry and the neurosciences. A thorough understanding of its properties, handling requirements, and mechanisms of action is paramount for its safe and effective use in a research setting.

References

- 1. In vivo magnetic resonance approach to this compound induced neurodegeneration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Survey of chemical substances in consumer products, 77 – Survey and health assesment of chemicals substances in sex toys – 7 Health risk assessment [www2.mst.dk]

- 3. This compound Chloride (TMT) Neurobehavioral Toxicity in Embryonic Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound chloride (TMT) neurobehavioral toxicity in embryonic zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound chloride induces reactive oxygen species-mediated apoptosis in retinal cells during zebrafish eye development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound chloride exposure induces apoptosis and necrosis and impairs islet function through autophagic interference - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound-induced apoptosis is associated with upregulation of inducible nitric oxide synthase and Bax in a hippocampal cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. ANALYTICAL METHODS - Toxicological Profile for Tin and Tin Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Inhibitors of Lipoxygenase and Cyclooxygenase-2 Attenuate this compound-Induced Neurotoxicity through Regulating Oxidative Stress and Pro-Inflammatory Cytokines in Human Neuroblastoma SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Neuroprotective strategies in hippocampal neurodegeneration induced by the neurotoxicant this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. cdc.gov [cdc.gov]

- 16. Exposure to this compound Chloride Induces Pyroptosis and Immune Dysfunction in Grass Carp CIK Cells by Activating the NF-κB Pathway Through Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mmj.nmuofficial.com [mmj.nmuofficial.com]

- 18. This compound CHLORIDE CAS#: 1066-45-1 [m.chemicalbook.com]

- 19. The main mechanisms of this compound chloride-induced neurotoxicity: Energy metabolism disorder and peroxidation damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. This compound-Induced Microglial Activation via NADPH Oxidase and MAPKs Pathway in BV-2 Microglial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. This compound chloride inhibits neuronal cell differentiation in zebrafish embryo neurodevelopment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Apoptosis induced by this compound chloride in human neuroblastoma cells SY5Y is regulated by a balance and cross-talk between NF-κB and MAPKs signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

Molecular formula and structure of trimethyltin

An In-depth Technical Guide to Trimethyltin: Molecular Formula, Structure, and Core Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (TMT), an organotin compound, is a potent neurotoxin extensively utilized in industrial and agricultural sectors. Its unique chemical properties make it a valuable reagent in organic synthesis, particularly as a precursor for polyvinyl chloride (PVC) stabilizers and as a source of the trimethylstannyl group.[1][2] However, its profound neurotoxicity, primarily targeting the central nervous system (CNS), necessitates a thorough understanding of its chemical characteristics, handling protocols, and biological mechanisms of action.[3][4] This technical guide provides a comprehensive overview of the molecular formula, structure, physicochemical properties, synthesis, and analytical methodologies related to this compound. Furthermore, it delves into the molecular pathways underlying its neurotoxic effects and outlines detailed safety and handling procedures critical for laboratory and industrial settings.

Molecular Formula and Structure

The most common form of this compound is this compound chloride. The core this compound moiety exists as the this compound(1+) cation.[5]

-

Molecular Formula : The empirical formula for this compound chloride is C₃H₉ClSn.[6][7] The formula for the this compound cation is C₃H₉Sn⁺.[5]

-

IUPAC Name : chloro(trimethyl)stannane.[6]

-

Structure : this compound features a central tin (Sn) atom covalently bonded to three methyl (CH₃) groups. In this compound chloride, the tin atom is also bonded to a chlorine atom, resulting in a tetrahedral geometry.[1]

Caption: Ball-and-stick model of this compound Chloride ((CH₃)₃SnCl).

Physicochemical Properties

The properties of this compound compounds can vary depending on the associated anion. The data below primarily pertains to this compound Chloride.

| Property | Value | Reference(s) |

| Molecular Weight | 199.27 g/mol | [6][7] |

| Appearance | White solid or colorless to pale yellow liquid | [8][9] |

| Melting Point | 23 °C | [10] |

| Boiling Point | 182 °C (decomposes) | [10] |

| Solubility | Soluble in organic solvents, limited in water | [9][10] |

| CAS Number | 1066-45-1 | [6][7] |

| Purity (typical) | ≥98% | [1][7] |

| Sensitivity | Moisture sensitive | [1] |

Experimental Protocols

Synthesis of this compound Chloride

Two common methods for the synthesis of this compound chloride are the redistribution reaction and the reaction of this compound hydroxide (B78521) with a halogenating agent.[8]

Method 1: Redistribution Reaction [8]

This industrial method involves reacting tetramethyltin (B1198279) (Me₄Sn) with tin tetrachloride (SnCl₄).

-

Reaction: 3 Me₄Sn + SnCl₄ → 4 Me₃SnCl

-

Protocol:

-

Combine tetramethyltin and tin tetrachloride in a 3:1 molar ratio in a reaction vessel suitable for high temperatures.

-

The reaction is typically performed neat (without solvent).

-

Heat the mixture. High temperatures are required to facilitate the redistribution of the methyl and chloro groups.

-

The product, this compound chloride, can be purified by distillation.

-

Method 2: From this compound Hydroxide [8]

This method is useful for laboratory-scale synthesis.

-

Reaction: (CH₃)₃SnOH + HCl → (CH₃)₃SnCl + H₂O

-

Protocol:

-

Dissolve this compound hydroxide in a suitable organic solvent.

-

Slowly add a stoichiometric amount of hydrogen chloride (or another halogenating agent like thionyl chloride, SOCl₂).

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction for completion.

-

Isolate the this compound chloride product by removing the solvent and by-products. Purification can be achieved through crystallization or distillation.

-

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a method for the quantitative analysis and speciation of methyltins in biological tissues.[11]

-

Objective: To separate and quantify this compound from other methyltin species in a biological matrix.

-

Methodology:

-

Sample Preparation: Homogenize fresh tissue samples (e.g., brain, kidney) in an appropriate buffer.

-

Derivatization: React the methyltin compounds in the homogenate with sodium borohydride (B1222165) (NaBH₄). This converts the ionic methyltin species into their volatile hydride forms (e.g., (CH₃)₃SnH).

-

Purge and Trap: Purge the volatile organotin hydrides from the sample using an inert gas. Cryogenically trap the hydrides at the head of a GC column at a low temperature (e.g., -40 °C).

-

Gas Chromatography: Elute the trapped compounds by applying a linear temperature program (e.g., 15 °C/min up to 190 °C). The different methyltin hydrides will separate based on their boiling points and interaction with the column's stationary phase.

-

Mass Spectrometry: Detect the eluted compounds using a mass spectrometer, operating in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.

-

Quantitation: Integrate the area of the chromatographic peaks corresponding to each methyltin species. Create a calibration curve using standards of known concentrations to determine the concentration in the tissue samples. Recoveries for this method are typically greater than 85%.[11]

-

References

- 1. This compound chloride | Me3SnCl | (CH3)3SnCl – Ereztech [ereztech.com]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Cellular and molecular effects of this compound and triethyltin: relevance to organotin neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The main mechanisms of this compound chloride-induced neurotoxicity: Energy metabolism disorder and peroxidation damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound(1+) | C3H9Sn+ | CID 21162 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound chloride | C3H9ClSn | CID 14016 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

- 8. This compound chloride - Wikipedia [en.wikipedia.org]

- 9. CAS 1066-45-1: this compound chloride | CymitQuimica [cymitquimica.com]

- 10. This compound compounds (PIM G019) [inchem.org]

- 11. A methodology for speciation of methyltins in mammalian tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

Trimethyltin-Induced Hippocampal Neurodegeneration: A Technical Guide for Researchers

An in-depth guide for researchers, scientists, and drug development professionals on the mechanisms, experimental models, and key methodologies related to trimethyltin-induced hippocampal neurodegeneration.

This compound (TMT), a potent organotin neurotoxicant, serves as a valuable tool in experimental neurodegeneration research due to its selective and pronounced toxicity to the limbic system, particularly the hippocampus.[1][2][3] Exposure to TMT in both humans and animal models elicits a range of behavioral abnormalities, including hyperactivity, aggression, cognitive deficits, and seizures, mirroring symptoms of neurodegenerative diseases like temporal lobe epilepsy.[1][2] This guide provides a comprehensive overview of the molecular mechanisms, quantitative data from various studies, and detailed experimental protocols relevant to the study of TMT-induced hippocampal neurodegeneration.

Core Mechanisms of this compound-Induced Neurotoxicity

The neurotoxic effects of TMT are multifaceted, involving a cascade of interconnected cellular and molecular events that culminate in neuronal death. The primary mechanisms implicated in TMT-induced hippocampal neurodegeneration include oxidative stress, neuroinflammation, and apoptosis.[1][4]

Oxidative Stress: TMT exposure leads to an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense systems in the hippocampus.[5] This results in increased levels of malondialdehyde (MDA), a marker of lipid peroxidation, and decreased activity of antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and catalase (CAT).[5] The excessive generation of ROS is considered an early event that initiates subsequent apoptotic cell death.

Neuroinflammation: A prominent feature of TMT neurotoxicity is the activation of glial cells, namely microglia and astrocytes.[2] Activated microglia release a variety of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6).[6][7] The expression of these inflammatory mediators is upregulated in the hippocampus shortly after TMT administration and is temporally associated with the infiltration of microglia.[1] This inflammatory response contributes significantly to the neurodegenerative process.

Apoptosis: TMT induces neuronal cell death primarily through apoptosis, or programmed cell death.[8] This is characterized by chromatin condensation and internucleosomal DNA fragmentation in hippocampal neurons, particularly in the dentate gyrus and the pyramidal cells of the Cornu Ammonis.[2][9] The apoptotic cascade involves the activation of caspases and is modulated by the Bcl-2 family of proteins.

Quantitative Data on this compound-Induced Neurodegeneration

The following tables summarize quantitative data from various studies on the effects of TMT on the hippocampus. It is important to note that experimental conditions such as TMT dosage, administration route, time points, and animal species/strain can influence the observed outcomes.

Table 1: Effects of this compound on Oxidative Stress Markers in the Hippocampus

| Animal Model | TMT Dose and Route | Time Point | MDA Level | SOD Activity | CAT Activity | Citation |

| Rat | 8 mg/kg, i.p. | 7 days | Increased | Decreased | Decreased | [5] |

| Mouse | 3 mg/kg, i.p. | 48 hours | Increased ROS | Not specified | Not specified | [10] |

Table 2: Effects of this compound on Pro-inflammatory Cytokine Levels in the Hippocampus

| Animal Model | TMT Dose and Route | Time Point | TNF-α Level | IL-1β Level | IL-6 Level | Citation |

| Rat | 8 mg/kg, i.p. | 6 hours - 8 days | Increased mRNA | Not significantly changed | Increased mRNA | [1] |

| Mouse | 2.3 mg/kg, i.p. | 24 hours | Increased mRNA | Increased mRNA | Not specified | [11][12] |

| Rat | Not specified | Not specified | Increased mRNA | Increased mRNA | Increased mRNA | [13] |

| Mouse | Not specified | Not specified | Increased mRNA | Increased mRNA | Increased mRNA | [6] |

Table 3: Neuronal Loss in Hippocampal Regions Following this compound Exposure

| Animal Model | TMT Dose and Route | Time Point | Hippocampal Region | Neuronal Loss | Citation |

| Rat | 8 mg/kg, i.p. | Not specified | CA1 and CA3 | Severe pyramidal neuronal loss | [14] |

| Rat | 5 mg/kg | Not specified | CA3 | Selective loss of pyramidal cells | [15] |

| Mouse | 2.5 mg/kg, i.p. | 3 days | Dentate Gyrus | Damage to granular neurons | [8] |

| Rat | Not specified | Not specified | CA3 and Hilus | Neuronal loss | [14] |

| Mouse | Not specified | 2 days | Dentate Gyrus | Selective neuronal death | [16] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in TMT-induced neurodegeneration research.

This compound Administration in Rodents

Objective: To induce hippocampal neurodegeneration in a rodent model.

Materials:

-

This compound chloride (TMT)

-

Sterile saline (0.9% NaCl)

-

Syringes and needles for intraperitoneal (i.p.) injection

-

Animal scale

Procedure:

-

Prepare a stock solution of TMT in sterile saline. The concentration will depend on the desired dose and the injection volume. For example, to administer 8 mg/kg to a 250g rat with an injection volume of 1 ml/kg, a 2 mg/ml TMT solution is required.

-

Weigh the animal accurately to determine the correct volume of TMT solution to inject.

-

Administer the TMT solution via a single intraperitoneal (i.p.) injection.[17][18] For i.p. injections, gently restrain the animal and insert the needle into the lower abdominal quadrant, avoiding the midline to prevent damage to internal organs.[19]

-

Monitor the animal for signs of toxicity, which may include tremors, hyperactivity, aggression, and seizures.[2]

-

House the animals under standard laboratory conditions for the desired duration of the experiment before proceeding with further analysis.

Histological Staining for Neuronal Degeneration

1. Nissl Staining (Cresyl Violet)

Objective: To visualize neuronal cell bodies and assess neuronal loss.

Materials:

-

Paraffin-embedded or frozen brain sections

-

Cresyl violet acetate (B1210297) solution (0.1% in distilled water with glacial acetic acid)[20][21]

-

Ethanol (B145695) series (100%, 95%, 70%)

-

Xylene

-

Mounting medium (e.g., DPX)

Procedure (for paraffin-embedded sections):

-

Deparaffinize slides in two changes of xylene for 5 minutes each.[21]

-

Rehydrate through a descending series of ethanol (100%, 95%, 70%) for 2-3 minutes each, followed by a wash in tap water.[20][21]

-

Stain in pre-warmed (38-40°C) and filtered 0.1% cresyl violet solution for 4-15 minutes.[22]

-

Briefly rinse in tap water to remove excess stain.[20]

-

Differentiate in 70% ethanol, optionally with a few drops of glacial acetic acid, to achieve the desired staining intensity where neuronal nuclei and Nissl substance are clearly visible against a lighter background.[22]

-

Dehydrate through an ascending series of ethanol (95%, 100%) for 2-3 minutes each.[20]

-

Clear in two changes of xylene and coverslip with a mounting medium.[20]

2. Fluoro-Jade B Staining

Objective: To specifically label degenerating neurons.

Materials:

-

Slide-mounted brain sections

-

Fluoro-Jade B powder

-

Potassium permanganate (B83412) (0.06% solution)

-

Sodium hydroxide (B78521) (1% in 80% ethanol)

-

Acetic acid (0.1% vehicle)

-

Distilled water

-

Xylene

-

Mounting medium (e.g., DPX)

Procedure:

-

Prepare a 0.01% stock solution of Fluoro-Jade B in distilled water.

-

Rehydrate slide-mounted sections through a descending alcohol series (if starting from paraffin) and then in distilled water.

-

Immerse slides in a solution of 1% sodium hydroxide in 80% ethanol for 5 minutes.

-

Rinse for 2 minutes in 70% ethanol, followed by 2 minutes in distilled water.

-

Incubate slides in a 0.06% potassium permanganate solution for 10 minutes.

-

Rinse in distilled water for 2 minutes.

-

Prepare the staining solution by diluting the Fluoro-Jade B stock solution in 0.1% acetic acid vehicle to a final concentration of 0.0001-0.0004%.[23] This working solution should be used within 2 hours.[9]

-

Immerse slides in the Fluoro-Jade B staining solution for 10-15 minutes.[9]

-

Rinse through three changes of distilled water for 1 minute each.[9]

-

Dry the slides on a slide warmer at approximately 50°C.[9]

-

Clear in xylene and coverslip with a non-aqueous mounting medium.[9]

-

Visualize using a fluorescence microscope with a filter system for fluorescein (B123965) (FITC).[24]

Biochemical Assays

1. Western Blot for Apoptosis-Related Proteins (Bax, Bcl-2, Cleaved Caspase-3)

Objective: To quantify the expression levels of key apoptotic proteins.

Materials:

-

Hippocampal tissue homogenates

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-Bax, anti-Bcl-2, anti-cleaved Caspase-3, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Homogenize hippocampal tissue in ice-cold lysis buffer.

-

Centrifuge the homogenate and collect the supernatant.

-

Determine the protein concentration of the lysates using a protein assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.[25][26][27]

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize to a loading control such as β-actin.[25] The ratio of Bax/Bcl-2 is often calculated as an indicator of apoptotic potential.[26]

2. Measurement of Reactive Oxygen Species (ROS)

Objective: To quantify the level of oxidative stress.

Materials:

-

Hippocampal tissue homogenates or synaptosomes

-

2',7'-dichlorofluorescein-diacetate (DCFH-DA)

-

Phosphate-buffered saline (PBS) or appropriate buffer

-

Fluorometer or fluorescence microscope

Procedure (using DCFH-DA):

-

Prepare hippocampal tissue homogenates or synaptosomes in a suitable buffer.[10]

-

Incubate the samples with DCFH-DA (e.g., 10-15 µM) for 30 minutes at 37°C.[7][28] DCFH-DA is a cell-permeable dye that is deacetylated by cellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

-

Measure the fluorescence intensity using a fluorometer with excitation and emission wavelengths of approximately 488 nm and 525 nm, respectively.[7]

-

Alternatively, for tissue sections, incubate frozen sections with the DCFH-DA solution and visualize the fluorescence using a fluorescence microscope.[29]

-

Normalize the fluorescence values to the protein concentration of the samples.

3. ELISA for Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6)

Objective: To quantify the concentration of specific cytokines in the hippocampus.

Materials:

-

Hippocampal tissue homogenates

-

Commercially available ELISA kit for the cytokine of interest (e.g., TNF-α, IL-1β, IL-6)

-

Microplate reader

Procedure (general sandwich ELISA protocol):

-

Prepare hippocampal tissue homogenates and determine the total protein concentration.[30]

-

Coat a 96-well microplate with a capture antibody specific for the target cytokine and incubate overnight at 4°C.[31][32]

-

Wash the plate and block non-specific binding sites with a blocking buffer.[32]

-

Add standards and samples (diluted tissue homogenates) to the wells and incubate for 1-2 hours at room temperature.[31]

-

Wash the plate to remove unbound material.

-

Add a biotinylated detection antibody specific for the target cytokine and incubate for 1 hour at room temperature.[31]

-

Wash the plate and add an enzyme-conjugated streptavidin (e.g., streptavidin-HRP).

-

Wash the plate and add a substrate solution (e.g., TMB) to develop the color.

-

Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the cytokine concentration in the samples by comparing their absorbance to the standard curve.

Visualization of Pathways and Workflows

Signaling Pathways in TMT-Induced Neurodegeneration

References

- 1. This compound increases interleukin (IL)-1 alpha, IL-6 and tumor necrosis factor alpha mRNA levels in rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound-induced hippocampal degeneration as a tool to investigate neurodegenerative processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound-induced hippocampal neurodegeneration: A mechanism-based review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Neuroprotective strategies in hippocampal neurodegeneration induced by the neurotoxicant this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Neuroprotective effects of ex vivo-expanded regulatory T cells on this compound-induced neurodegeneration in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound-Induced Microglial Activation via NADPH Oxidase and MAPKs Pathway in BV-2 Microglial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Dentate granule neuron apoptosis and glia activation in murine hippocampus induced by this compound exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Alternative Method to Detect Neuronal Degeneration and Amyloid β Accumulation in Free-Floating Brain Sections With Fluoro-Jade - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Reactive oxygen species formation as a biomarker of methylmercury and this compound neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In vivo molecular markers for pro-inflammatory cytokine M1 stage and resident microglia in this compound-induced hippocampal injury - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Wogonin Attenuates Hippocampal Neuronal Loss and Cognitive Dysfunction in this compound-Intoxicated Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Regeneration of granule neurons after lesioning of hippocampal dentate gyrus: evaluation using adult mice treated with this compound chloride as a model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Distribution of this compound in various tissues of the male mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. fvtm.stafpu.bu.edu.eg [fvtm.stafpu.bu.edu.eg]

- 20. theolb.readthedocs.io [theolb.readthedocs.io]

- 21. research.chop.edu [research.chop.edu]

- 22. r.marmosetbrain.org [r.marmosetbrain.org]

- 23. biosensis.com [biosensis.com]

- 24. Fluoro-jade stain - Wikipedia [en.wikipedia.org]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 29. Oxidative Stress in the Developing Rat Brain due to Production of Reactive Oxygen and Nitrogen Species - PMC [pmc.ncbi.nlm.nih.gov]

- 30. ELISA Protocol [protocols.io]

- 31. Cytokine Elisa [bdbiosciences.com]

- 32. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

Foundational Research on Organotin Compound Toxicity: A Technical Guide